molecular formula C12H13NO3 B7963777 Methyl 1-(4-formylphenyl)azetidine-3-carboxylate

Methyl 1-(4-formylphenyl)azetidine-3-carboxylate

Cat. No.: B7963777
M. Wt: 219.24 g/mol
InChI Key: VLIMBCMXHJLGOO-UHFFFAOYSA-N
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Description

Methyl 1-(4-formylphenyl)azetidine-3-carboxylate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol This compound is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure

Preparation Methods

The synthesis of Methyl 1-(4-formylphenyl)azetidine-3-carboxylate typically involves a multi-step process. One common method starts with 1-(4-formylphenyl)azetidine-3-carboxylic acid. The acid is first treated with potassium carbonate in N,N-dimethylformamide at 0°C for 10 minutes. This is followed by the addition of methyl iodide at 0-20°C for 2 hours under an inert atmosphere . This reaction results in the formation of this compound.

Chemical Reactions Analysis

Methyl 1-(4-formylphenyl)azetidine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s azetidine ring is particularly reactive due to the strain in the four-membered ring, making it susceptible to ring-opening reactions. Common reagents used in these reactions include transition metals and reducing agents. For example, the transmetalation of the lithiated anion with ZnCl2 at 0°C can lead to the formation of zincated intermediates, which can further react with aldehydes to form aldol products .

Scientific Research Applications

Methyl 1-(4-formylphenyl)azetidine-3-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals. In biology, the compound can be used to study the reactivity of azetidine rings and their interactions with biological molecules. In medicine, derivatives of this compound may have potential therapeutic applications, although specific uses are still under investigation .

Mechanism of Action

The mechanism of action of Methyl 1-(4-formylphenyl)azetidine-3-carboxylate involves its reactivity due to the strained azetidine ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in aldol reactions, the compound can act as a nucleophile, attacking electrophilic carbonyl groups to form new carbon-carbon bonds .

Comparison with Similar Compounds

Methyl 1-(4-formylphenyl)azetidine-3-carboxylate can be compared to other azetidine derivatives, such as 3-chloro-3-methyl-1-azaallylic anion and methyl 1-hydroxyindole-3-carboxylate. These compounds share the azetidine ring structure but differ in their substituents and reactivity. The unique formyl group in this compound provides distinct reactivity patterns, making it suitable for specific synthetic applications .

Properties

IUPAC Name

methyl 1-(4-formylphenyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-12(15)10-6-13(7-10)11-4-2-9(8-14)3-5-11/h2-5,8,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIMBCMXHJLGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(4-Formyl-phenyl)-azetidine-3-carboxylic acid (Preparation 8, 4 g, 19.51 mmol) in DMF (50 mL) was added potassium carbonate (4.04 g, 29.77 mmol) at 0° C. and allowed to stir for 10 minutes followed by addition of methyl iodide (2.77 g, 19.51 mmol) at 0° C. Resulting reaction mixture was stirred at room temperature for 2 hours under nitrogen atmosphere. After consumption of starting material, reaction mixture was quenched with ice cold water (150 mL) and extracted with EtOAc (3×150 mL). Combined organic layer was washed with water (2×300 mL), brine (250 mL), dried over sodium sulphate and evaporated under reduced pressure to afford brown colored semi solid (4.7 g, crude). Crude was purified by column chromatography on silica gel (100-200 mesh). Compound was eluted using 20% ethyl acetate in hexane to afford yellow semisolid (2.6 g, 61%). 1H NMR (400 MHz, CDCl3) δ: 3.58-3.62 (m, 1H), 3.76 (s, 3H), 4.15-4.22 (m, 4H), 6.42 (d, 2H, J=8.6 Hz), 7.72 (d, 2H, J=6.98 Hz), 9.74 (s, 1H); LC-MS (M+H): =220.20.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Yield
61%

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